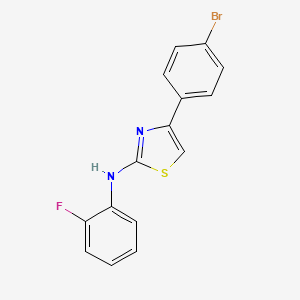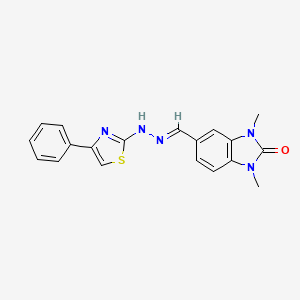![molecular formula C17H23NO5 B5513050 4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)
4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves Mannich reactions, which are condensation reactions between aldehydes, amines, and ketones. For instance, novel piperidin-4-one oxime esters have been synthesized using Mannich reaction from p-anisaldehyde, acetone, and ammonium acetate trihydrate, followed by methylation and oximation, providing a framework that may relate to the compound (Harini et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and X-ray crystallography. For example, the molecular structure of related compounds has been confirmed using 1H NMR, 13C NMR, MS, FT-IR, and X-ray diffraction techniques (Wu et al., 2022). These analyses help in understanding the three-dimensional conformation and chemical environment of the molecule.
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity in various chemical reactions such as cycloisomerization, Mannich reactions, and their behavior in acidic or basic conditions. The synthesis pathway can influence the chemical properties, including the potential for creating various derivatives and analogs with different biological activities (Wu et al., 2021).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are typically determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography. For instance, the crystalline structure of similar compounds provides insights into their stability and solubility (Nye et al., 2013).
Chemical Properties Analysis
The chemical properties involve the reactivity of the compound under various conditions and with different reagents. These properties are essential for understanding how the compound might interact with biological targets or how it could be modified to enhance its properties. Studies typically involve reaction with different chemical reagents to observe changes in functional groups, molecular structure, or reactivity (Gabriele et al., 2000).
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Potential
Research has highlighted the synthesis of novel compounds, including derivatives of piperidin-4-one, which exhibit significant in vitro antioxidant and antimicrobial activities. These compounds, synthesized through a series of chemical reactions, were tested against various bacterial and fungal strains. Notably, certain analogs demonstrated promising antioxidant properties, and others showed strong antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents and antioxidants (Harini et al., 2014).
Chemical Synthesis and Biological Evaluation
Another study focused on the synthesis of dopamine transporter inhibiting activities of substituted diphenylmethoxypiperidines. These synthesized compounds, featuring methoxypiperidinol as a core structure, demonstrated potent binding to the dopamine transporter, suggesting their utility in exploring neurological functions and disorders. The study indicated that specific structural modifications could lead to variations in potency, providing insights into the design of new therapeutic agents (Lapa et al., 2005).
Sigma Receptor Ligands
Further research into the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines revealed compounds with high affinity for sigma receptors. These studies are crucial for understanding the role of sigma receptors in the central nervous system, potentially leading to the development of drugs targeting neurological and psychiatric disorders. The findings demonstrate the compounds' selective binding and their effects on tissue transglutaminase expression in astroglial cells, providing a basis for further pharmacological exploration (Prezzavento et al., 2007).
Oxidation and Catalysis
Investigations into the oxidation of polymeric terminal diols with iron(III) or copper(II) salts, mediated by nitroxyl radicals, have also been reported. This research outlines a method for selectively oxidizing polymeric diols to aldehyde- or carbonyl-terminated polymers, showcasing the compound's potential role in polymer chemistry and materials science. The study provides a novel approach to polymer functionalization, enabling the development of materials with tailored properties (Yoshida et al., 1992).
Propriétés
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(22)9-10-18(11-15(17)20)16(21)8-7-14(19)12-3-5-13(23-2)6-4-12/h3-6,15,20,22H,7-11H2,1-2H3/t15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENODOVUXCLXKC-RDJZCZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)CCC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)CCC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)
![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)


![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

